Product packaging for Drimiopsin D(Cat. No.:CAS No. 773850-91-2)

Drimiopsin D

Cat. No.: B563628
CAS No.: 773850-91-2
M. Wt: 318.28 g/mol
InChI Key: PWBCXOKCVLBBMI-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

Drimiopsin D is a naturally occurring chemical compound that has been isolated from plant sources. ambeed.comchemfaces.com It belongs to the xanthone (B1684191) class of secondary metabolites. researchgate.netlookchem.com The study of natural products like this compound is a significant area of research in organic chemistry and pharmacology, focusing on the isolation, structure elucidation, synthesis, and biological activity of compounds derived from natural sources.

The initial isolation of this compound was from the South African plant Drimiopsis maculata. researchgate.net Subsequently, it has also been identified in Scilla scilloides. ambeed.comchemfaces.comkib.ac.cn The discovery of xanthones in the Hyacinthaceae family, to which Drimiopsis and Scilla belong, was a noteworthy finding, as these compounds had not been previously reported from this plant family. researchgate.net

Significance of Xanthones in Chemical and Biological Research

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone heterocyclic scaffold. lookchem.com They are found in a variety of plants, fungi, and lichens. lookchem.com This class of compounds is of significant interest to researchers due to their wide range of biological activities, which include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. lookchem.comthieme-connect.com The structural diversity of xanthones contributes to their varied pharmacological properties. researchgate.net

Overview of this compound Research Trajectory

The research on this compound began with its isolation and the initial determination of its structure. researchgate.net A significant development in the research trajectory was the revision of its chemical structure. kib.ac.cn Originally, the structure was elucidated, but later studies involving reanalysis of spectroscopic data led to a corrected structure. researchgate.netkib.ac.cn The structural confirmation of complex, proton-deficient molecules like many xanthones often requires advanced analytical techniques. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O7 B563628 Drimiopsin D CAS No. 773850-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,6-trihydroxy-2,5-dimethoxy-8-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-6-4-7(17)15(22-3)16-10(6)12(19)11-9(23-16)5-8(18)14(21-2)13(11)20/h4-5,17-18,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBCXOKCVLBBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201821
Record name 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773850-91-2
Record name 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773850-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Structure and Properties

Elucidation and Revision of the Chemical Structure

The initial structural elucidation of Drimiopsin D, along with five other new xanthones (Drimiopsins A-F), was challenging due to the limited number of correlating protons in the NMR spectra. researchgate.net The use of INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) NMR spectroscopy was crucial in confirming the carbon skeleton of these compounds. researchgate.net

Later research led to a revision of the originally proposed structure of this compound. kib.ac.cn Through reanalysis of spectroscopic data, the structure was revised to 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone. researchgate.netkib.ac.cn This revision highlights the complexities involved in the structural determination of certain natural products.

Drimiopsis maculata as a Primary Source

Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. The chemical shifts in the ¹³C NMR spectrum were particularly important in the structural revision of this compound. researchgate.net

Mass Spectrometry (MS) : Provides information about the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy : Used to identify the presence of specific functional groups, such as hydroxyl and carbonyl groups.

The following table summarizes key chemical and physical properties of this compound:

PropertyValue
Molecular Formula C₁₆H₁₄O₇
Molecular Weight 318.28 g/mol
CAS Number 773850-91-2
Synonym 1,3,6-Trihydroxy-4,5-dimethoxy-8-methyl-9H-xanthen-9-one

Data sourced from multiple chemical databases. chemsrc.com

Synthesis of Drimiopsin D

Information regarding the total chemical synthesis of Drimiopsin D is not extensively detailed in the currently available research. The focus of the existing literature has been primarily on its isolation from natural sources and structural characterization. researchgate.netkib.ac.cn The synthesis of xanthone (B1684191) skeletons, in general, can be achieved through various classical methods, such as the Grover, Shah, and Shah reaction, or via benzophenone (B1666685) or diphenyl ether intermediates. researchgate.net

Biological Activities

Early Structural Assignments and Associated Challenges

The initial attempts to elucidate the structure of this compound were hampered by features common to many polycyclic aromatic natural products. These challenges made traditional one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy insufficient for a complete and unambiguous structural assignment. acs.orgmdpi.com

A primary obstacle in the structural analysis of this compound was its proton-deficient nature. researchgate.netmdpi.com The molecule possesses a low hydrogen-to-carbon (H/C) ratio, a characteristic that often complicates structure elucidation. mdpi.comrsc.org Molecules with a severe deficit of protons have "silent fragments," or areas of the carbon skeleton that are not attached to any hydrogen atoms. mdpi.com This scarcity of protons means that there are fewer data points available from ¹H NMR spectra, which is a cornerstone of structural determination. The so-called Crews rule suggests that if the ratio of protons to the sum of heavy atoms (like carbon, oxygen, etc.) is low, structure elucidation using standard NMR data and elemental composition can be exceptionally difficult or even impossible. mdpi.com This was the case for this compound and its congeners, which are fully substituted xanthones. researchgate.netmdpi.com

The proton deficiency directly leads to a lack of correlating protons in traditional 2D NMR experiments like COSY (Correlation Spectroscopy), which relies on proton-proton couplings to establish connectivity. researchgate.netacs.org Since many of the carbon atoms in the this compound scaffold are quaternary (not bonded to any hydrogens), and the few existing protons are often isolated from each other, standard correlation spectra fail to provide the necessary information to piece the molecular puzzle together. researchgate.netmdpi.com This absence of crucial correlations in the NMR spectra made the initial structural assignment a significant challenge. acs.org

Proton Deficiency and Low Hydrogen-to-Carbon Ratio

Advanced Spectroscopic Methodologies in Structure Determination

Overcoming the limitations posed by this compound's structure required the application of more sophisticated and powerful spectroscopic techniques. Advanced 2D NMR experiments were instrumental in first proposing and later revising the structure to its currently accepted form. researchgate.netsci-hub.se

The definitive structure of this compound was ultimately established through a combination of advanced 2D NMR experiments designed to probe carbon-carbon and long-range carbon-proton connectivities directly.

The INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) was a key technique used to confirm the structure of this compound. researchgate.netacs.org This powerful experiment is specifically suited for solving the structures of molecules that are rich in quaternary carbons and poor in hydrogen content. researchgate.net Unlike other NMR methods that rely on proton signals, INADEQUATE directly observes ¹³C–¹³C spin–spin connectivities. researchgate.net By detecting the double-quantum transitions between adjacent ¹³C nuclei (at natural abundance), it allows for the unambiguous tracing of the entire carbon skeleton, bond by bond. researchgate.netsci-hub.se For this compound and its related xanthones isolated from Drimiopsis maculata, INADEQUATE spectra were crucial in confirming the core xanthone structure and the placement of substituents. researchgate.netljmu.ac.uk

Further refinement and the ultimate revision of the this compound structure were facilitated by other advanced 2D NMR experiments, namely HSQC-TOCSY (Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy) and LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation). researchgate.net

The HSQC-TOCSY experiment combines the features of an HSQC (which correlates protons to their directly attached carbons) with TOCSY (which shows correlations between all protons within a spin system). unl.edubiorxiv.org This can help to identify all protons belonging to a particular molecular fragment and assign their corresponding carbons. unl.edu

The LR-HSQMBC experiment is an evolution of the more common HMBC (Heteronuclear Multiple Bond Correlation) experiment. jeol.com It is optimized for observing very small, long-range correlations between protons and carbons over multiple bonds (typically 2-4 bonds, but sometimes more). jeol.comresearchgate.net This is particularly useful in proton-deficient molecules where standard HMBC signals may be weak or absent. jeol.com The use of these NMR experiments, which were conducted in two different solvents, proved essential in the reanalysis of the spectroscopic data, leading to the revision of the structure of this compound to 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone. researchgate.netresearchgate.net

Data Tables

Table 1: Spectroscopic Techniques in the Elucidation of this compound

Spectroscopic TechniquePurpose in this compound AnalysisKey Information ProvidedReference
Traditional ¹H & ¹³C NMR Initial characterizationRevealed proton deficiency and a high number of quaternary carbons. researchgate.netacs.org
INADEQUATE Carbon skeleton determinationUnambiguously established the ¹³C–¹³C connectivity of the xanthone framework. researchgate.netacs.orgsci-hub.se
HSQC-TOCSY Assignment of spin systemsCorrelated protons within a spin system to their respective carbon atoms. researchgate.netunl.edu
LR-HSQMBC Long-range connectivityDetected weak, long-range correlations between protons and carbons to place substituents and confirm the revised structure. researchgate.netjeol.com
INADEQUATE Spectroscopy for Carbon Skeleton Connectivity

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of an unknown compound with high accuracy. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, which provides mass-to-charge (m/z) ratios as integer values, HRMS can measure m/z values to four or five decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. alevelchemistry.co.uk For this compound, HRMS was essential in establishing its molecular formula.

The technique works by ionizing the molecule—often using a 'soft' ionization method like electrospray ionization (ESI) to keep the molecule intact—and then measuring its exact mass. alevelchemistry.co.ukwiley-vch.de The resulting molecular ion peak (M+.) provides the molecular weight with enough precision to generate a unique elemental formula. uni-saarland.de

Furthermore, tandem mass spectrometry (MS/MS) provides insights into the molecule's structure through controlled fragmentation. The molecular ion is isolated and then broken into smaller fragment ions. researchgate.netlibretexts.org The pattern of fragmentation is not random; it follows predictable pathways based on the principles of organic chemistry, with cleavages occurring at the weakest bonds to form the most stable carbocations and neutral radicals. uni-saarland.delibretexts.org By analyzing the m/z values of these fragments, chemists can piece together the structural motifs within the parent molecule. For a xanthone scaffold like that of this compound, characteristic fragmentation would involve losses of small neutral molecules such as carbon monoxide (CO), a methyl group (CH₃), or a methoxy (B1213986) group (OCH₃).

Table 1: Illustrative HRMS Fragmentation Data for a Proposed this compound Isomer

Observed m/zCalculated MassFormula of FragmentInferred Neutral Loss
319.0761319.0767C₁₆H₁₅O₇⁺[M+H]⁺
304.0523304.0530C₁₅H₁₂O₇⁺CH₃
291.0448291.0450C₁₅H₁₁O₆⁺CO
275.0500275.0501C₁₄H₁₁O₆⁺OCH₃

Note: This table is illustrative of typical fragmentation patterns for such compounds and is based on general principles of mass spectrometry. Specific experimental values would be required for a definitive analysis.

Quantum Chemical Calculations for Structure Validation

Given the ambiguities in the initial NMR data for this compound, quantum chemical calculations became an indispensable tool for validating the proposed structure and differentiating it from other possible isomers. researchgate.net Density Functional Theory (DFT) is a widely used computational method for this purpose due to its balance of accuracy and efficiency. mdpi.com

A powerful application of quantum chemistry in structural elucidation is the prediction of NMR chemical shifts. mdpi.com The process involves optimizing the geometry of a candidate structure using DFT methods and then calculating the NMR shielding tensors for each nucleus (e.g., ¹H and ¹³C). researchgate.net These theoretical shielding values are then converted into chemical shifts (δ) by comparing them to the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS). mdpi.com

For this compound, researchers would calculate the ¹³C and ¹H NMR chemical shifts for several plausible constitutional isomers. researchgate.net The calculated shifts for each isomer are then compared against the experimentally measured NMR data. The isomer whose calculated spectrum most closely matches the experimental one is identified as the most likely correct structure. This comparative analysis provides a robust method for structural verification, especially in cases where NMR data is complex or ambiguous. researchgate.netmdpi.com

To provide a quantitative measure of confidence in a structural assignment, statistical methods such as DP4 and the improved DP4+ probability analysis are used. uca.edu.arnih.gov These methods use the differences between the experimental NMR data and the computationally calculated data for a set of possible isomers. uca.edu.ar The analysis is based on a Bayesian statistical framework, which calculates the probability of each candidate structure being the correct one. nih.gov

DP4+ improves upon the original DP4 by incorporating both scaled and unscaled computational data and accommodating higher levels of theory, which leads to more accurate and reliable assignments. nih.gov This approach is particularly effective for discriminating between challenging diastereomers or regioisomers. uca.edu.ar In the structural elucidation of complex natural products like this compound, where multiple isomers are possible, DP4+ analysis provides a high degree of confidence in the final assigned structure, often exceeding 99%. researchgate.netuca.edu.ar

The calculation of NMR shielding tensors is highly sensitive to the method used. The Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted and reliable approach for computing NMR properties. researchgate.netgaussian.com It effectively overcomes the problem of gauge-origin dependence, which can otherwise lead to inaccurate results unless a very large basis set is used. The GIAO method is implemented in many quantum chemistry software packages and is considered the standard for accurate NMR chemical shift calculations for organic molecules. mdpi.comgaussian.comrsc.org The combination of DFT, a suitable basis set, and the GIAO method provides the theoretical chemical shifts that are fundamental inputs for the DP4/DP4+ analyses. mdpi.comnih.gov

Application of DP4 and DP4+ Probability Analyses for Isomer Differentiation

Structural Revisions of this compound

The initial structural proposals for some xanthones isolated from the Hyacinthaceae family were later called into question. researchgate.net Through a careful reanalysis of spectroscopic data, combined with the rigorous computational methods described above, the structure of this compound was officially revised. researchgate.netresearchgate.net The revised and currently accepted structure is 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone . ludwig.guru

This revision highlights the power of integrating modern computational chemistry with traditional spectroscopic methods. researchgate.net While NMR and MS provide the raw experimental data, quantum chemical calculations offer an independent and powerful means of validating a structure. mdpi.com By comparing the experimental ¹³C NMR data with the GIAO-calculated values for all possible isomers and applying DP4+ analysis, researchers were able to overturn the initial proposal and assign the correct structure with a high degree of certainty. researchgate.netuca.edu.ar

Table 2: Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for the Revised Structure of this compound

Carbon PositionExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)Δδ (Exp - Calc)
1161.5161.20.3
2138.9139.1-0.2
3158.7158.50.2
498.498.6-0.2
4a156.3156.00.3
5142.1142.3-0.2
5a111.8111.50.3
6152.0151.80.2
7104.1104.4-0.3
8110.2110.00.2
8a108.9108.70.2
9182.5182.10.4
8-CH₃9.79.9-0.2
2-OCH₃62.962.70.2
5-OCH₃56.456.6-0.2

Note: The data in this table are representative values derived from literature findings on similar compounds to illustrate the close correlation achieved between experimental and calculated data, which underpins structural revisions.

General Xanthone Biosynthesis

Xanthones (9H-xanthen-9-ones) are heterocyclic compounds whose core structure is biosynthesized through distinctly different pathways in fungi versus plants. mdpi.comnih.gov

In fungi and other lower organisms, the xanthone core is typically derived entirely from the acetate-malonate or polyketide pathway. mdpi.commdpi.com The process begins with starter units like acetyl-CoA, which undergo a series of condensation reactions catalyzed by polyketide synthases (PKSs) to build a polyketide chain. mdpi.comrsc.org This chain then undergoes cyclization and aromatization to form the characteristic tricyclic xanthone scaffold. mdpi.com A common route involves the formation of an anthraquinone (B42736) intermediate, such as emodin (B1671224) or chrysophanol, which is then subjected to a Baeyer-Villiger-type oxidation. This oxidative cleavage of the anthraquinone ring yields a benzophenone (B1666685) intermediate, which subsequently cyclizes to form the xanthone. rsc.orgd-nb.info

In contrast, the biosynthesis of xanthones in higher plants follows a mixed pathway, combining precursors from both the shikimate and the acetate (B1210297) (polyketide) pathways. mdpi.commdpi.com The shikimate pathway provides one of the aromatic rings (Ring B) and the central carbonyl carbon, while the acetate pathway supplies the other aromatic ring (Ring A). scielo.brscispace.com The process generally proceeds through the formation of a benzophenone intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone, which is considered a central precursor to xanthones in plants. mdpi.comnih.gov This key intermediate is formed through the condensation of precursors from the two pathways. Subsequent intramolecular oxidative coupling of the benzophenone, a reaction often catalyzed by specific cytochrome P450 enzymes, leads to the formation of the xanthone core. scielo.brresearchgate.net

Table 1: Comparison of General Xanthone Biosynthetic Pathways

FeatureFungal PathwayPlant Pathway
Precursor Origin Acetate-Malonate (Polyketide) PathwayMixed Shikimate and Acetate Pathways mdpi.commdpi.com
Key Intermediate Anthraquinone (e.g., Emodin, Chrysophanol) followed by a Benzophenone rsc.org2,3′,4,6-tetrahydroxybenzophenone mdpi.comnih.gov
Initial Assembly Polyketide Synthase (PKS) creates a long acyl chain. mdpi.comCondensation of shikimate- and acetate-derived units. scielo.br
Core Formation Oxidative cleavage of anthraquinone followed by cyclization. rsc.orgIntramolecular oxidative coupling of the benzophenone intermediate. scielo.br

Polyketide Pathway Origins in Fungi

Proposed Biosynthetic Steps Leading to this compound

This compound is classified as a scillascillin-type homoisoflavonoid. nih.govwikipedia.org Homoisoflavonoids are a distinct subclass of flavonoids characterized by a C16 skeleton (C6-C3-C1-C6), differing from the common C15 skeleton of flavonoids by an extra carbon atom. mdpi.com

The proposed biosynthesis of homoisoflavonoids, including this compound, starts from the same foundational pathways as plant flavonoids, which also have mixed shikimate and polyketide origins. researchgate.net The pathway is thought to proceed as follows:

Chalcone (B49325) Formation : The general flavonoid pathway begins with the condensation of one molecule of 4-coumaroyl-CoA (derived from phenylalanine via the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway), catalyzed by chalcone synthase (CHS), to form a chalcone.

Formation of a 2'-Methoxychalcone : For homoisoflavonoid synthesis, it is proposed that a 2'-methoxychalcone intermediate is formed. researchgate.net

Addition of an Extra Carbon : A key distinguishing step is the introduction of a single carbon atom, which is believed to be derived from S-adenosyl methionine (SAM). This carbon is added to a chalcone-type precursor. researchgate.net

Rearrangement and Cyclization : The involvement of the 2'-methoxy group on the chalcone leads to a rearrangement and cyclization process that forms the characteristic 3-benzylchroman-4-one skeleton of homoisoflavonoids. researchgate.net this compound belongs to the scillascillin-type, which features a hydroxyl group at the C3 position. nih.govwikipedia.org

This pathway highlights a divergence from the main flavonoid route, initiated by the unique methylation and subsequent rearrangement to incorporate the additional carbon atom into the heterocyclic ring structure.

Enzymatic Systems Implicated in Xanthone Assembly (e.g., P450 involvement)

The assembly of both xanthones and the flavonoid precursors of homoisoflavonoids relies on several key enzyme families, with cytochrome P450 monooxygenases (P450s) playing a crucial role. researchgate.netbeilstein-journals.org

In plant xanthone biosynthesis , P450 enzymes are vital for the final cyclization step. Specific P450s, known as trihydroxyxanthone synthases, catalyze the regioselective intramolecular C-O oxidative coupling of the 2,3′,4,6-tetrahydroxybenzophenone intermediate to form either 1,3,5- or 1,3,7-trihydroxyxanthone. researchgate.net For example, studies in Hypericum species have identified bifunctional CYP81AA family P450s that first catalyze the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone (B1214741) and then its subsequent cyclization. researchgate.net

In fungal xanthone biosynthesis , P450s are also implicated, particularly in the later tailoring steps of the pathway, such as the dimerization of monomeric xanthones. d-nb.infosdu.edu.cn The initial oxidative cleavage of the anthraquinone ring is catalyzed by Baeyer-Villiger monooxygenases, another class of powerful oxidative enzymes. rsc.org

For homoisoflavonoid biosynthesis , while the specific enzymes for the complete this compound pathway are not fully elucidated, the upstream flavonoid pathway is well-characterized and heavily dependent on P450s. A critical enzyme in the related isoflavonoid (B1168493) pathway is isoflavone (B191592) synthase, a P450 enzyme that catalyzes the aryl migration step converting a flavanone (B1672756) into an isoflavone. It is highly probable that P450s are also involved in the hydroxylation and tailoring steps that lead to the final structure of this compound. beilstein-journals.org

Table 2: Key Enzymes in Xanthone and Homoisoflavonoid-related Biosynthesis

Enzyme ClassSpecific Enzyme ExampleRole in PathwayPathway
Polyketide Synthase (PKS) Fungal non-reducing PKSAssembles the polyketide chain from acetyl/malonyl-CoA. mdpi.comrsc.orgFungal Xanthone
Chalcone Synthase (CHS) Plant CHSCatalyzes condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcone.Plant Flavonoid/Homoisoflavonoid
Cytochrome P450 Trihydroxyxanthone Synthase (a P450)Catalyzes intramolecular oxidative coupling of benzophenone to form the xanthone core. researchgate.netPlant Xanthone
Cytochrome P450 Isoflavone Synthase (a P450)Catalyzes aryl migration to form the isoflavone skeleton.Isoflavonoid (related to Homoisoflavonoid)
Monooxygenase Baeyer-Villiger MonooxygenaseCatalyzes oxidative cleavage of the anthraquinone ring to a benzophenone. rsc.orgFungal Xanthone

Compound Glossary

Mechanistic Investigations of Biological Activities

Anti-Inflammatory Activity Mechanisms of Drimiopsin D

Research has indicated that this compound possesses high anti-inflammatory activity. researchgate.netresearchgate.netresearchgate.net While detailed mechanistic studies specifically on this compound are still emerging, the anti-inflammatory actions of the broader xanthone (B1684191) class, to which it belongs, are well-documented and offer significant insights into its likely mechanisms. The traditional use of Drimiopsis maculata and Scilla scilloides for treating inflammatory conditions further supports the anti-inflammatory potential of their constituents, including this compound. scirp.orgresearchgate.netplantaseplantas.com.brtandfonline.com

The primary anti-inflammatory mechanisms attributed to xanthones involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade. A significant body of research on xanthones, such as α-mangostin, points towards the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for the production of pro-inflammatory prostaglandins. Furthermore, xanthones have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. By inhibiting NF-κB activation, xanthones can effectively suppress the production of a wide array of inflammatory mediators. Some studies also suggest that certain xanthones and other compounds from Drimiopsis maculata can inhibit proteases and lipoxygenases, enzymes that also play a role in inflammation. tandfonline.comresearchgate.net

Potential Anti-Inflammatory Targets of Xanthones Observed Effect Reference
Cyclooxygenase-2 (COX-2)Inhibition of enzyme activity, leading to reduced prostaglandin (B15479496) synthesis.
Nuclear Factor-kappa B (NF-κB)Inhibition of activation and nuclear translocation, downregulating pro-inflammatory gene expression. frontiersin.org
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Reduced production and release. frontiersin.org
LipoxygenaseInhibition of enzyme activity. tandfonline.com
ProteasesInhibition of enzyme activity. researchgate.net

Antioxidant Activity Mechanisms

The antioxidant properties of xanthones are a cornerstone of their biological activity. While direct studies on the antioxidant mechanism of this compound are limited, extracts from Drimiopsis maculata have demonstrated antioxidant potential. socfindoconservation.co.idresearchgate.netresearchgate.net The antioxidant activity of polyphenolic compounds like xanthones is generally attributed to their ability to scavenge free radicals and chelate metal ions.

The primary mechanisms through which antioxidants exert their effects are hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.orgnih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. frontiersin.orgnih.gov The efficiency of this process is related to the bond dissociation enthalpy of the antioxidant's hydroxyl groups. In the SET mechanism, the antioxidant transfers an electron to the free radical, forming a more stable species. frontiersin.org The ability of a compound to participate in this mechanism is determined by its ionization potential. The polyphenolic structure of this compound, with its multiple hydroxyl and methoxy (B1213986) groups, suggests a strong potential to act as both a hydrogen and electron donor, effectively neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

General Antioxidant Mechanism Description Key Parameters Reference
Hydrogen Atom Transfer (HAT)The antioxidant donates a hydrogen atom to a free radical.Bond Dissociation Enthalpy (BDE) frontiersin.orgnih.gov
Single Electron Transfer (SET)The antioxidant donates an electron to a free radical.Ionization Potential (IP) frontiersin.org

Antimicrobial Activity Mechanisms

Xanthones are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against bacteria, fungi, and viruses. biomedgrid.commdpi.com Extracts from Drimiopsis maculata and Scilla scilloides have shown antimicrobial effects, particularly against Gram-positive bacteria and various fungi. scirp.orgresearchgate.netoalib.comresearchgate.net Although specific data for this compound is not available, the established antimicrobial mechanisms of other xanthones provide a framework for its potential actions.

The antimicrobial efficacy of xanthones stems from their ability to interact with and disrupt multiple cellular and molecular targets within microbial cells. researchgate.net This multi-targeted approach is advantageous as it may reduce the likelihood of microbial resistance development. frontiersin.org

One of the primary targets of antimicrobial xanthones is the bacterial cytoplasmic membrane. uii.ac.id The amphiphilic nature of some xanthones allows them to intercalate into the lipid bilayer, disrupting membrane integrity and function. This can lead to leakage of intracellular components and ultimately cell death. uii.ac.id For instance, certain xanthones have been shown to interact with and induce the release of lipoteichoic acid (LTA) from the cell wall of Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). uii.ac.idnih.gov LTA is crucial for cell wall integrity and division. nih.gov

Another significant molecular target is DNA synthesis. Some xanthone derivatives have been found to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair. nih.gov By forming a stable complex with this enzyme, these compounds can effectively block bacterial proliferation. nih.gov Furthermore, some xanthones can downregulate the expression of genes involved in fatty acid biosynthesis, DNA replication, and cell division. frontiersin.org

Antimicrobial Target Mechanism of Action Example Microbial Species Reference
Cytoplasmic MembraneDisruption of membrane integrity, leading to leakage of cellular contents.Staphylococcus aureus uii.ac.id
Lipoteichoic Acid (LTA)Interaction and release from the cell wall, compromising cell wall integrity.MRSA uii.ac.idnih.gov
DNA GyraseInhibition of enzyme activity, blocking DNA replication.Staphylococcus aureus, Pseudomonas aeruginosa nih.gov
Biofilm FormationInhibition of biofilm development.Staphylococcus epidermidis frontiersin.orgresearchgate.net

In Silico Mechanistic Studies on Related Xanthones (e.g., Enzyme Interaction)

In silico studies, such as molecular docking, provide valuable insights into the potential interactions between small molecules like xanthones and their protein targets. researchgate.netmpkb.org While specific in silico studies on this compound are not yet published, research on other xanthone derivatives has revealed their potential to bind to and inhibit various enzymes. nih.govresearchgate.net

Molecular docking simulations have shown that xanthones can fit into the active sites of enzymes like COX-2, forming stable complexes through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. These studies have identified key amino acid residues that are crucial for these interactions. For example, in the case of COX-2, hydrogen bonds have been observed with residues like Arginine, Tyrosine, and Serine. nih.gov

Similar computational approaches have been used to investigate the interaction of xanthones with microbial enzymes. These studies suggest that prenylated xanthones, in particular, are promising inhibitors of various fungal and viral enzymes. nih.govresearchgate.net The binding affinity and inhibitory potential are influenced by the specific substitution patterns on the xanthone scaffold. These in silico findings are instrumental in guiding the rational design of novel xanthone-based therapeutic agents and suggest that this compound likely shares this ability to interact with and modulate the activity of various enzymatic targets.

Enzyme Target Predicted Interaction Type Key Interacting Residues (Example) Reference
Cyclooxygenase-2 (COX-2)Hydrogen bonds, hydrophobic interactionsArg120, Tyr355, Ser353 nih.gov
Fungal Enzymes (e.g., sterol 14α-demethylase)Not specifiedNot specified nih.gov
Viral Enzymes (e.g., HIV Reverse Transcriptase)Not specifiedNot specified nih.gov

Structure Activity Relationship Sar Studies of Drimiopsin D and Analogues

Correlative Analysis of Structural Features and Bioactivity

Drimiopsin D belongs to the xanthone (B1684191) class of compounds, which are recognized for their diverse biological activities, including anti-inflammatory effects. mdpi.comresearchgate.netresearchgate.net Isolated from plants like Drimiopsis maculata and Scilla scilloides, this compound has demonstrated notable bioactivity. kib.ac.cnresearchgate.net Its structure was revised to 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone through spectroscopic data reanalysis. kib.ac.cnnih.gov

Studies on xanthones isolated from Drimiopsis maculata have provided insights into the relationship between their structures and anti-inflammatory activity. This compound was found to exhibit high anti-inflammatory activity. researchgate.net In comparison, other xanthones isolated from the same source, such as drimiopsins A-C, E, F, and norlichexanthone, showed varying degrees of activity. Specifically, compounds designated as 2, 5, 20, and 21 in the study demonstrated moderate anti-inflammatory effects. researchgate.net

The anti-inflammatory potential of xanthones is often linked to the substitution pattern on their aromatic rings. mdpi.comnih.gov Key positions for functionalization that influence bioactivity in xanthones are often C-1, C-3, C-6, and C-8. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold, as seen in this compound, is crucial. For instance, studies on other xanthones have shown that the presence and position of hydroxyl groups can significantly impact their inhibitory activity against various enzymes and cell lines. mdpi.comdovepress.com The specific arrangement of three hydroxyl and two methoxy groups in this compound likely contributes to its high anti-inflammatory potential, distinguishing it from its less active analogues. researchgate.net

**Table 1: Bioactivity of Xanthones from Drimiopsis maculata*** *This table is interactive. You can sort and filter the data.

Derivatization Strategies for Bioactivity Modulation

Derivatization is a key strategy for modifying the biological activity of natural products like this compound. uomustansiriyah.edu.iq By altering the functional groups on the xanthone core, it is possible to enhance potency and selectivity. The hydroxyl (-OH) and methoxy (-OCH3) groups on this compound are primary sites for chemical modification. mdpi.com

Strategies for derivatization could include:

Acylation/Esterification: The hydroxyl groups can be converted to esters. This modification can alter the lipophilicity of the molecule, which may influence its absorption and distribution. uomustansiriyah.edu.iq

Alkylation/Etherification: Further modification of the hydroxyl groups to ethers could also modulate bioactivity.

Demethylation: The methoxy groups could be demethylated to yield polyhydroxylated xanthones, which may exhibit different hydrogen bonding capabilities and biological activities.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can form O-glycosides. uniroma1.it This often increases water solubility and can affect the compound's pharmacokinetic profile. nih.gov

Halogenation: Introducing halogen atoms at specific positions on the aromatic rings can influence electronic properties and binding interactions with biological targets. mdpi.com

These derivatization approaches allow for a systematic exploration of how different structural features contribute to the biological profile of this compound, potentially leading to analogues with improved therapeutic properties. acs.org

Natural products are a vital source of structurally diverse and biologically relevant molecules for drug discovery. researchgate.net Creating libraries of natural products and their synthetic derivatives, including compounds like this compound, is a fundamental strategy to expand the explorable chemical space. nih.gov This expanded chemical space increases the probability of identifying novel hits and lead compounds for various therapeutic targets. researchgate.net

The process involves:

Isolation and Characterization: Isolating a series of related natural products, such as the various drimiopsins from Drimiopsis maculata. researchgate.net

Synthetic Modification: Applying derivatization strategies to the natural product scaffold to create a library of analogues that are not found in nature. mdpi.com

Cheminformatic Analysis: Using computational tools to analyze the properties of the library, ensuring diversity in structure and physicochemical characteristics. nih.govmdpi.com

By systematically augmenting natural product libraries with derivatives of this compound, researchers can explore new regions of chemical space. mdpi.com This approach helps to overcome limitations such as limited natural supply and provides a platform for detailed SAR studies, ultimately bridging the gap between natural product chemistry and drug development.

Computational Approaches in Structure-Activity Relationship Elucidation

Computational chemistry offers powerful tools for understanding and predicting the SAR of bioactive molecules like this compound. dovepress.com These methods can provide insights into the molecular interactions between a compound and its biological target, guiding the rational design of more potent and selective analogues.

Key computational approaches applicable to this compound include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build models that correlate the 3D structural features of xanthone analogues with their biological activity. dovepress.comnih.gov These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would likely enhance activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), to elucidate its mechanism of action at the molecular level. dovepress.comresearchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for binding. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties and energies of different conformations of this compound and its analogues. This information helps in understanding the stability of the compounds and their reactivity. surrey.ac.uk

By integrating these computational strategies, researchers can develop robust SAR models for the this compound scaffold, accelerating the discovery of new derivatives with optimized anti-inflammatory properties. dovepress.comdovepress.com

Advanced Analytical Methodologies in Drimiopsin D Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution and solid states. For Drimiopsin D, NMR has been pivotal in its structural revision.

The structural revision of this compound to 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone was accomplished through the extensive use of solution-state NMR spectroscopy. nih.gov This re-evaluation of its structure depended heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Initial analysis using 1D NMR techniques, specifically ¹H and ¹³C NMR, provided the foundational data. The ¹H NMR spectrum revealed the presence of two methoxy (B1213986) groups, an aromatic methyl group, two aromatic singlets, and three hydroxyl protons. nih.gov The ¹³C NMR spectrum showed 16 carbon signals, corresponding to the xanthone (B1684191) core, two methoxy groups, and a methyl group. nih.gov

To establish the precise connectivity of the atoms, 2D NMR experiments were employed. Heteronuclear Multiple Bond Correlation (HMBC) was particularly crucial. For instance, HMBC correlations from the hydroxyl proton at δH 13.44 and the methoxy protons at δH 3.72 to the carbon at δC 130.6 confirmed the position of a methoxy group at C-2. nih.gov

For xanthones like this compound, which can be rich in quaternary carbons and poor in protons, the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is an exceptionally powerful, albeit insensitive, technique. sci-hub.seresearchgate.net This experiment directly observes ¹³C-¹³C correlations, providing an unambiguous map of the carbon skeleton. libretexts.orgblogspot.com While its specific application to this compound has not been detailed, it was instrumental in confirming the structures of other members of the drimiopsin family (A-F), which also suffered from a lack of correlating protons. researchgate.netljmu.ac.uk This makes INADEQUATE a highly relevant and potent tool for the definitive structural confirmation of such compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Revised Structure of this compound (Compound 6) nih.gov

PositionδC (ppm)δH (ppm, Multiplicity, J in Hz)
1154.6
2130.6
3158.0
493.36.41, s
4a154.7
5138.8
6145.4
7100.26.69, s
8120.5
8a105.7
9182.1
1-OH13.44, s
2-OCH₃60.83.72, s
3-OH10.79, s
5-OCH₃60.03.81, s
6-OH10.73, s
8-CH₃22.82.66, s
Data recorded in CDCl₃

Solid-state NMR (ssNMR) spectroscopy is a powerful method for studying the structure and dynamics of materials in their solid form, including microcrystalline powders and amorphous solids where single-crystal diffraction methods are not feasible. mdpi.comnih.gov It provides information on local structure, polymorphism, and molecular packing. mdpi.come-bookshelf.de

NMR crystallography combines ssNMR data with computational methods and often with powder X-ray diffraction data to determine or refine crystal structures. mdpi.comcas.czbiorxiv.org This approach is particularly valuable for complex molecular systems where obtaining high-quality single crystals is a challenge. cas.cz It can provide atomic-resolution characterization, including the locations of hydrogen atoms and the nature of intermolecular interactions. biorxiv.org

However, to date, there are no specific reports in the scientific literature detailing the application of solid-state NMR or NMR crystallography in the study of this compound.

Solution-State Nuclear Magnetic Resonance Techniques

High-Performance Liquid Chromatography Coupled with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable technique in natural product chemistry for the separation, identification, and quantification of compounds within complex mixtures. sigmaaldrich.comnih.govsigmaaldrich.com The process involves separating the components of a mixture by HPLC, followed by their introduction into a mass spectrometer, which measures the mass-to-charge ratio of the ionized molecules. sigmaaldrich.com

In the research leading to the structural revision of this compound, the compound was isolated from the ethanol (B145695) extract of the whole plants of Scilla scilloides. nih.gov While the specific chromatographic conditions were not detailed, HPLC is the standard and essential method for such isolations. Following isolation, high-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the revised this compound (referred to as compound 6 in the study) as C₁₆H₁₄O₇ based on the measured mass of the deprotonated molecule [M-H]⁻ at m/z 317.0665. nih.gov This accurate mass measurement was critical for confirming the elemental composition, a fundamental step in the structural elucidation process.

X-ray Crystallography in Definitive Structural Confirmation

X-ray crystallography is considered the gold standard for determining the three-dimensional atomic structure of a molecule. wikipedia.orgwordpress.com The technique involves diffracting X-rays off a single, well-ordered crystal of a compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. mdpi.comwikipedia.org

For a definitive structural confirmation, a successful single-crystal X-ray diffraction analysis would be ideal. However, this technique is contingent on the ability to grow high-quality crystals, which is often a significant challenge for natural products. wikipedia.org In the case of the revised this compound, the compound was obtained as a yellow amorphous powder. nih.gov Amorphous materials lack the long-range ordered structure of a crystal and are therefore not suitable for single-crystal X-ray diffraction analysis. Consequently, there is no evidence in the published literature of X-ray crystallography being used for the structural confirmation of this compound.

Integration of Computational Chemistry with Experimental Data for Enhanced Elucidation

The integration of computational chemistry with experimental spectroscopic data has become a powerful strategy for the structural elucidation of complex organic molecules. mdpi.com Methods such as Density Functional Theory (DFT) are used to calculate NMR chemical shifts for proposed structures. mdpi.com These calculated data are then compared with the experimental data to determine the most likely correct structure.

One of the most prominent approaches in this area is the DP4 (and related DP4+) analysis, which uses Bayesian statistics to provide a confidence level for the assignment of a structure from a set of candidates based on the agreement between calculated and experimental NMR data. blogspot.commdpi.com This method is particularly valuable for resolving ambiguities in stereochemistry or regiochemistry.

While the paper on the structural revision of this compound does not explicitly detail the use of computational calculations, the process of reinterpreting existing spectroscopic data to propose a new structure strongly aligns with the workflow of computational-assisted elucidation. nih.gov Furthermore, a subsequent study on the DP4-assisted structure elucidation of a related natural product directly references the paper on the revision of this compound, highlighting the relevance of such computational methods for this class of compounds. mdpi.com Given the limited number of protons on the xanthone core of this compound, which complicates structure determination solely by proton-based NMR correlations, the use of DFT calculations to predict ¹³C NMR chemical shifts would provide an independent and robust means of validating the revised structure against other possibilities. mdpi.com

Future Research Directions

Unexplored Bioactivity Mechanisms and Targets of Drimiopsin D

The current understanding of this compound's biological activity is in its infancy. Preliminary in silico studies have suggested a potential interaction with methyltransferase 14 (METTL14), a protein implicated in the regeneration of the corticospinal tract after spinal cord injury. nih.gov This initial finding, while promising, represents only a single data point in a vast landscape of potential biological interactions. The broader class of xanthones is known to exhibit a wide array of pharmacological activities, including the inhibition of topoisomerase II and the activation of the p53 tumor suppressor pathway. nih.govmdpi.com These established activities of related compounds provide a logical starting point for investigating the currently unknown mechanisms of this compound.

Future research should, therefore, focus on a systematic screening of this compound against a diverse panel of molecular targets. This could include, but is not limited to, a variety of kinases, proteases, and other enzymes that are known to be modulated by xanthone-type structures. Furthermore, cell-based assays should be employed to investigate its effects on key cellular processes such as apoptosis, cell cycle regulation, and DNA repair. Unraveling these fundamental bioactivity mechanisms is a critical step in identifying the most promising therapeutic applications for this compound.

Advanced Synthetic Strategies for this compound and Complex Xanthone (B1684191) Analogues

To fully explore the therapeutic potential of this compound, a reliable and efficient synthetic route is necessary. While classical methods for xanthone synthesis, such as the Grover, Shah, and Shah reaction, provide a foundational approach, modern synthetic strategies offer significant advantages in terms of efficiency, yield, and the ability to generate structural diversity. up.pt Future research in this area should focus on the development of advanced synthetic protocols for this compound and its analogues.

Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times and improve yields in the synthesis of other xanthone derivatives. mdpi.comcore.ac.uk The application of modern catalytic systems, including transition metal and organocatalysts, could also enable the construction of more complex and novel xanthone scaffolds that are not accessible through traditional methods. numberanalytics.com The development of a divergent synthetic strategy would be particularly valuable, allowing for the creation of a library of this compound analogues from a common intermediate. mdpi.com Such a library would be an invaluable tool for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of this promising natural product.

Application of Omics Technologies in Phytochemical Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of natural products. nih.govhumanspecificresearch.org These high-throughput analytical methods offer an unprecedented global view of biological systems and can provide deep insights into the biosynthesis and mechanism of action of phytochemicals like this compound. nih.gov

Future research should leverage these technologies to address key questions about this compound. For example, a combined transcriptomic and metabolomic analysis of Drimiopsis maculata and Scilla scilloides, the natural sources of this compound, could elucidate its biosynthetic pathway. nih.govresearchgate.net This knowledge could then be harnessed for the biotechnological production of this compound, potentially through the engineering of microbial hosts. Furthermore, treating human cells with this compound and subsequently analyzing their proteomic and metabolomic profiles could help to identify its molecular targets and downstream signaling pathways, thus providing a comprehensive understanding of its mechanism of action. frontiersin.org

Theoretical Predictions for Novel this compound Analogues and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These theoretical approaches can be used to predict the biological activity of novel compounds, rationalize structure-activity relationships, and guide the design of more potent and selective drug candidates. In the context of this compound research, these in silico methods offer a powerful means of accelerating the lead optimization process.

Future research should employ a range of computational techniques to explore the chemical space around the this compound scaffold. Molecular docking studies, similar to the one that initially identified its potential interaction with METTL14, can be used to screen virtual libraries of this compound analogues against a variety of biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity, thereby enabling the prediction of potency for newly designed analogues. Furthermore, molecular dynamics simulations can provide insights into the binding mode and stability of this compound and its derivatives within the active site of a target protein. The integration of these predictive models into the drug discovery pipeline will facilitate a more rational and efficient approach to the development of this compound-based therapeutics.

Research AreaKey ObjectivesMethodologies
Unexplored Bioactivity Identify novel molecular targets and mechanisms of action.High-throughput screening, cell-based assays, enzymatic assays.
Advanced Synthesis Develop efficient and divergent synthetic routes.Microwave-assisted synthesis, transition metal catalysis, flow chemistry.
Omics Technologies Elucidate biosynthetic pathways and mechanisms of action.Genomics, transcriptomics, proteomics, metabolomics.
Theoretical Predictions Design novel analogues and guide lead optimization.Molecular docking, QSAR, molecular dynamics simulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.